molecular formula C13H8BrN3O4 B11531521 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-nitroaniline

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-nitroaniline

Cat. No.: B11531521
M. Wt: 350.12 g/mol
InChI Key: SHBXTHNGXLEYDO-UHFFFAOYSA-N
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Description

(E)-1-(4-BROMO-3-NITROPHENYL)-N-(4-NITROPHENYL)METHANIMINE is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features bromine and nitro functional groups, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-(4-NITROPHENYL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid can be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch Processing: Where the reactants are mixed in a reactor and allowed to react over a period.

    Continuous Flow Processing: Where reactants are continuously fed into a reactor and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMO-3-NITROPHENYL)-N-(4-NITROPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Reduction: The major products would be the corresponding amines.

    Substitution: The major products would be the substituted derivatives where bromine is replaced by another group.

Scientific Research Applications

(E)-1-(4-BROMO-3-NITROPHENYL)-N-(4-NITROPHENYL)METHANIMINE can have various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of nitro and bromine substituents on biological activity.

    Medicine: Could be explored for its potential pharmacological properties.

    Industry: May be used in the development of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for (E)-1-(4-BROMO-3-NITROPHENYL)-N-(4-NITROPHENYL)METHANIMINE would depend on its specific application. Generally, the presence of nitro and bromine groups can influence its reactivity and interaction with biological targets. The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-BROMO-3-NITROPHENYL)-N-(4-METHOXYPHENYL)METHANIMINE
  • (E)-1-(4-CHLORO-3-NITROPHENYL)-N-(4-NITROPHENYL)METHANIMINE

Uniqueness

(E)-1-(4-BROMO-3-NITROPHENYL)-N-(4-NITROPHENYL)METHANIMINE is unique due to the specific combination of bromine and nitro groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H8BrN3O4

Molecular Weight

350.12 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-(4-nitrophenyl)methanimine

InChI

InChI=1S/C13H8BrN3O4/c14-12-6-1-9(7-13(12)17(20)21)8-15-10-2-4-11(5-3-10)16(18)19/h1-8H

InChI Key

SHBXTHNGXLEYDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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